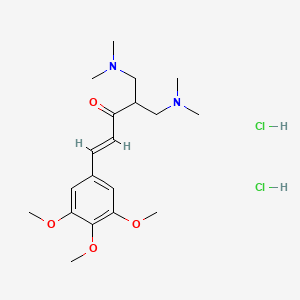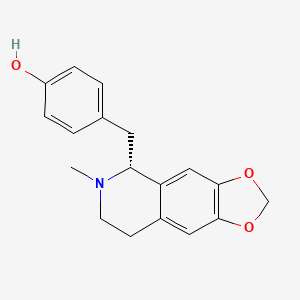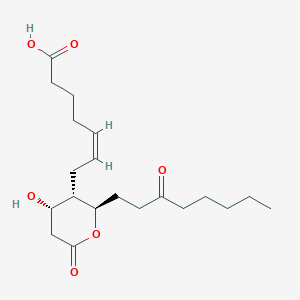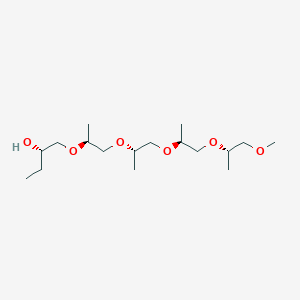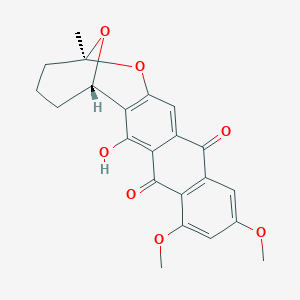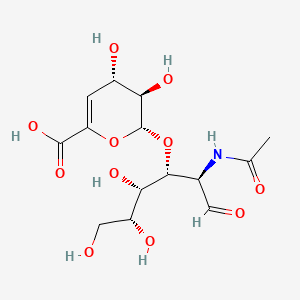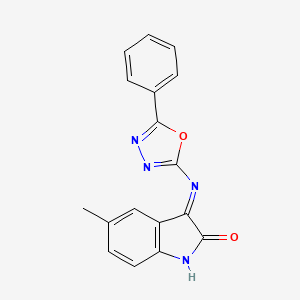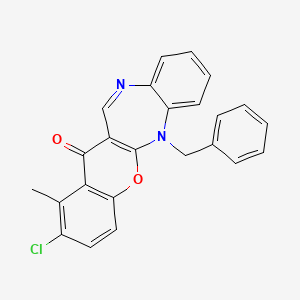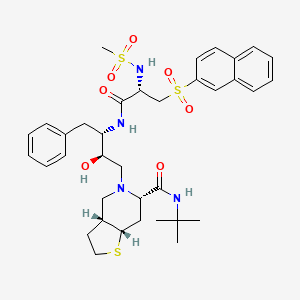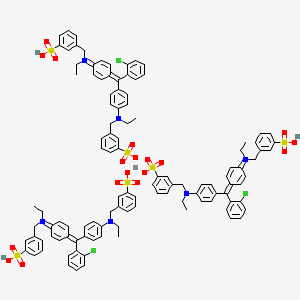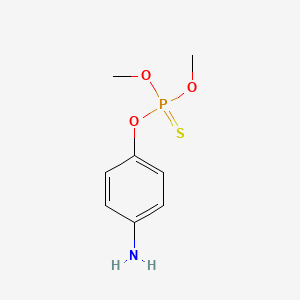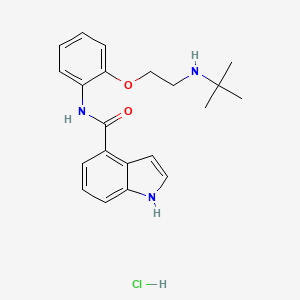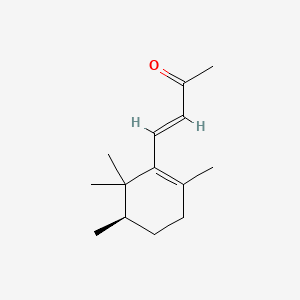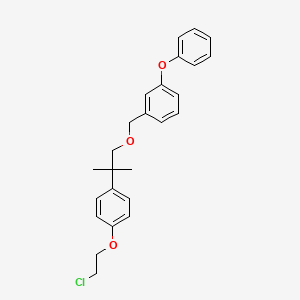
Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of multiple functional groups, including a phenoxy group, a chloroethoxy group, and a methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps of organic reactions. One common synthetic route includes the following steps:
Formation of the chloroethoxy group: This can be achieved by reacting benzene with 2-chloroethanol in the presence of a strong acid catalyst.
Introduction of the phenoxy group: This step involves the reaction of the intermediate product with phenol under basic conditions.
Addition of the methylpropoxy group: This can be done by reacting the intermediate with 2-methylpropyl bromide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the benzene ring can react with electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-methoxy-
- Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-ethoxy-
Uniqueness
Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80854-09-7 |
|---|---|
Molecular Formula |
C25H27ClO3 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H27ClO3/c1-25(2,21-11-13-22(14-12-21)28-16-15-26)19-27-18-20-7-6-10-24(17-20)29-23-8-4-3-5-9-23/h3-14,17H,15-16,18-19H2,1-2H3 |
InChI Key |
VMOHIUBVJGXDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


